molecular formula C15H18ClNO B1377388 (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 123982-91-2

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B1377388
CAS RN: 123982-91-2
M. Wt: 263.76 g/mol
InChI Key: MGOKOLBJBKBTSX-UTONKHPSSA-N
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Description

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride, also known as (R)-1-(2-benzyloxy)phenyl-ethanamine hydrochloride, is a synthetic compound primarily used in laboratory experiments. It is a chiral amine, meaning it has two forms that are mirror images of each other and the two forms, or enantiomers, can have different effects. The compound is used to study the effects of different enantiomers on the body, and it is also used to study the effects of chiral drugs.

Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride”, also known as benzylphenethylamine (BZP). Below is a comprehensive analysis focusing on several unique applications, each presented in a separate section with a clear heading.

Neurotransmitter Release Studies

BZP has been shown to cause an increase in the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system. This property makes it valuable for studying neurotransmitter pathways and their role in various neurological conditions .

Behavioral Pharmacology

Derivatives of N-Benzyl-2-phenylethylamine (NBPEA) have been tested for their behavioral and neurochemical effects, providing insights into the pharmacological potential and psychoactive properties of these compounds .

Toxicology Research

The toxicity profile of BZP and its derivatives, including NBOMe hallucinogens, has been extensively studied. This research is crucial for understanding the safety and potential risks associated with these substances .

Psychoactive Compound Analysis

BZP belongs to the 2C phenethylamines class of drugs, which gained popularity due to their psychoactive effects. Detailed toxicity profiles and effect analyses are conducted to understand their impact on human health .

Recreational Drug Impact Studies

Research has been conducted on the use of BZP as a legal party pill alternative to illicit substances. These studies assess the behavioral patterns, risks, and benefits associated with its use .

Molecular Research

Advancements in whole-genome screening technologies allow for detailed molecular research on BZP’s neurological effects. This research is important for documenting and explaining neurophysiological damage or behavioral changes resulting from its use .

properties

IUPAC Name

(1R)-1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKOLBJBKBTSX-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride

CAS RN

123982-91-2
Record name Benzenemethanamine, α-methyl-2-(phenylmethoxy)-, hydrochloride, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123982-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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